6"-O-Malonyldaidzin

Bioavailability Pharmacokinetics Isoflavone Metabolism

6"-O-Malonyldaidzin is the predominant native isoflavone in soybeans (~60%), essential for accurate profiling of unprocessed soy matrices. Its heat-labile malonyl group decarboxylates to acetylglucoside or de-esterifies to daidzin during processing; only the purified malonyl form enables kinetic studies of these conversions. Unlike daidzin, it resists common β-glucosidases, making it the critical substrate for enzyme screening. Use the genuine malonyl standard to avoid misrepresenting the food matrix and to recapitulate in vivo malonylglucoside bioavailability.

Molecular Formula C24H22O12
Molecular Weight 502.4 g/mol
CAS No. 124590-31-4
Cat. No. B1664189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6"-O-Malonyldaidzin
CAS124590-31-4
Synonyms6"-O-Malonyldaidzin;  6" O-Malonyldaidzin;  Malonyldaidzin; 
Molecular FormulaC24H22O12
Molecular Weight502.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
InChIInChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)/t17-,21-,22+,23-,24-/m1/s1
InChIKeyMTXMHWSVSZKYBT-ASDZUOGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6"-O-Malonyldaidzin (CAS 124590-31-4): A Malonylated Soy Isoflavone Glucoside for Analytical and Metabolic Research


6"-O-Malonyldaidzin (Daidzin 6''-O-malonate) is a malonylated isoflavone glucoside classified as a glycosyloxyisoflavone, consisting of a daidzein aglycone core with a 6-O-(carboxyacetyl)-β-D-glucopyranosyl moiety at the 7-position [1]. It is the predominant native storage form of isoflavones in soybeans, representing approximately 60% of the total isoflavone content . This compound is a naturally occurring plant metabolite and a key intermediate in the biosynthesis and interconversion of soy isoflavonoids. As a high-purity analytical reference standard (≥90-98% by HPLC), it is essential for the accurate quantification and profiling of isoflavone derivatives in food, botanical, and biological matrices [2].

Why 6"-O-Malonyldaidzin Cannot Be Replaced by Daidzin or Other In-Class Analogs in Critical Research


The malonyl moiety at the 6''-O position fundamentally alters the physicochemical and biological properties of 6"-O-Malonyldaidzin, creating a distinct entity that cannot be approximated by its non-malonylated β-glucoside, daidzin, or its aglycone, daidzein. This structural modification is not inert; it directly impacts solubility, thermal stability, enzymatic susceptibility, and in vivo bioavailability. Critically, 6"-O-Malonyldaidzin is the native, predominant form in unprocessed soybeans, making it an essential analytical target for understanding the impact of food processing on isoflavone profiles . The malonyl group is highly labile and readily undergoes pH- and heat-dependent decarboxylation to the acetylglucoside or de-esterification to the β-glucoside, a dynamic that is central to the fate of isoflavones during cooking and extraction [1]. Substituting 6"-O-Malonyldaidzin with daidzin in a study would therefore fail to recapitulate the native food matrix composition, misrepresent the starting material for in vitro digestion models, and overlook the unique pharmacokinetic handling of the conjugated form. The following evidence quantifies these critical distinctions.

Quantitative Evidence for Selecting 6"-O-Malonyldaidzin: A Head-to-Head Comparison Against Key Analogs


Comparative Bioavailability in Vivo: Malonyldaidzin vs. Daidzin in a Rat Model

The systemic exposure of isoflavone metabolites is significantly reduced when administered as the malonylglucoside compared to the nonconjugated β-glucoside. In a head-to-head rat study, the area under the plasma concentration-time curve (AUC) for total isoflavone metabolites was 1- to 6-fold higher following administration of the β-glucoside daidzin compared to an equimolar dose of 6"-O-Malonyldaidzin [1]. This demonstrates that malonylation creates a substantial barrier to absorption, making 6"-O-Malonyldaidzin a distinct bioactive entity with lower predicted in vivo potency.

Bioavailability Pharmacokinetics Isoflavone Metabolism

Resistance to Enzymatic Hydrolysis: Malonyldaidzin vs. Daidzin by a Thermostable β-Glucosidase

The 6''-O-malonyl group confers substantial resistance to enzymatic cleavage by β-glucosidases. The specific activity of a purified hyperthermophilic β-glucosidase from Pyrococcus furiosus on 6"-O-Malonyldaidzin is significantly lower than on the parent compound daidzin, which lacks the malonyl substitution [1]. This differential substrate specificity confirms that malonylation is a key determinant of enzyme accessibility and hydrolysis rate.

Enzyme Kinetics Biotransformation Industrial Hydrolysis

Relative Thermolability: Decarboxylation of Malonyldaidzin vs. De-esterification of Acetylated Analogs

During thermal processing, the malonyl group of 6"-O-Malonyldaidzin is unstable and undergoes two competing reactions: de-esterification to daidzin and decarboxylation to 6''-O-Acetyldaidzin. In a model tofu system, the conversion of malonyldaidzin was found to proceed predominantly via de-esterification, with minimal decarboxylation to the acetyl form, in contrast to other processing methods [1]. This highlights that the degradation pathway is process-specific and that the malonyl form is the direct precursor to the β-glucoside under these conditions.

Thermal Stability Food Processing Isoflavone Degradation

Correlation with Antioxidant Capacity: Malonyldaidzin vs. Daidzin in Yellow Soybeans

In a comprehensive analysis of 30 soybean cultivars, the concentration of 6"-O-Malonyldaidzin was found to have a statistically significant positive correlation with the Oxygen Radical Absorbance Capacity (ORAC) value, a measure of antioxidant activity. This correlation was comparable to that observed for the β-glucoside daidzin, indicating that both compounds contribute similarly to the overall antioxidant potential of the food matrix [1].

Antioxidant ORAC Phenolic Compounds

Degradation Kinetics: Malonyldaidzin vs. Daidzein Aglycone

The malonyl conjugate degrades at a rate that is orders of magnitude faster than the stable aglycone end-product, daidzein. The reported degradation rate constant for 6"-O-Malonyldaidzin is 8.51 d⁻¹, whereas the rate constant for daidzein is approximately three orders of magnitude lower at 9.15 × 10⁻³ d⁻¹ . This vast difference underscores the chemical lability of the malonyl group.

Stability Degradation Kinetics

Optimal Application Scenarios for Procuring 6"-O-Malonyldaidzin


Isoflavone Profiling and Authentication in Food and Botanical Matrices

6"-O-Malonyldaidzin is the primary isoflavone form in unprocessed soybeans, making it an indispensable reference standard for accurate quantitative analysis by HPLC-UV, LC-MS, or GC-MS . Procuring a high-purity analytical standard is essential for establishing the baseline isoflavone profile of raw soy materials, differentiating between soybean varieties [1], and authenticating minimally processed soy foods. Its use ensures that the labile malonyl forms are correctly identified and quantified before they degrade during analysis or processing, which is critical for nutritional labeling, quality control, and authenticity testing in the food industry [2].

Investigating the Impact of Food Processing on Isoflavone Transformation

Given its well-characterized thermal instability , 6"-O-Malonyldaidzin is the critical starting material for controlled studies on how processes like boiling, steaming, fermentation, and extrusion alter the isoflavone profile of soy foods. Researchers use this compound to track the kinetics of its conversion to daidzin (via de-esterification) or 6''-O-Acetyldaidzin (via decarboxylation) under specific pH, temperature, and moisture conditions [1]. This application is fundamental for food technologists aiming to predict and control the final isoflavone composition of commercial soy products, which in turn influences their potential health benefits [2].

In Vivo and In Vitro Studies on Isoflavone Bioavailability and Metabolism

The significantly reduced bioavailability of malonylglucosides compared to their β-glucoside counterparts necessitates the use of 6"-O-Malonyldaidzin as a specific substrate in pharmacokinetic studies . Researchers conducting in vitro digestion models, Caco-2 cell monolayer transport assays, or in vivo animal studies must use the purified malonyl form to accurately recapitulate the absorption and metabolic fate of the predominant isoflavone species found in the human diet [1]. Using daidzin in its place would lead to a substantial overestimation of the systemic exposure and potential bioactivity of isoflavones from soy consumption.

Enzymatic Bioprocessing and Biocatalyst Development

The resistance of 6"-O-Malonyldaidzin to hydrolysis by common β-glucosidases makes it a crucial substrate for screening and engineering novel enzymes with broader substrate specificity. In the development of industrial bioprocesses for converting isoflavone glucosides to their more bioavailable aglycones, this compound serves as a challenging target. The inability of a candidate enzyme to efficiently cleave the glucosidic bond of 6"-O-Malonyldaidzin would represent a significant bottleneck in processing soy materials, making it an essential component of any robust enzyme characterization and selection workflow.

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